2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
CAS No.: 1304886-37-0
Cat. No.: VC3056104
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1304886-37-0 |
|---|---|
| Molecular Formula | C11H15NO4S |
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C11H15NO4S/c1-8(11(13)14)9-4-6-10(7-5-9)17(15,16)12(2)3/h4-8H,1-3H3,(H,13,14) |
| Standard InChI Key | GHLICBYZLCIWML-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(=O)O |
Introduction
2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a complex organic compound featuring a dimethylsulfamoyl group attached to a phenyl ring and a propanoic acid moiety. Its molecular formula is C₁₁H₁₅NO₄S, and it exhibits both acidic and sulfonamide functionalities, making it a promising candidate for various biological and pharmaceutical applications .
Synthesis Methods
The synthesis of 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid typically involves multi-step organic synthesis techniques. These methods ensure the production of high-purity compounds suitable for research and application purposes. While specific synthesis protocols for this compound are not widely detailed in available literature, similar compounds often involve reactions such as hydrolysis of nitriles or esterification followed by hydrolysis .
Biological and Pharmaceutical Applications
2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is of interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways, although detailed pharmacokinetic studies are needed to establish its efficacy and safety profile. It can also serve as a reference standard in pharmaceutical testing due to its specific properties.
| Compound | Structure Features | Primary Use |
|---|---|---|
| 2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | Dimethylsulfamoyl group, propanoic acid moiety | Pharmaceutical standard |
| Ibuprofen | Isobutyl group, propanoic acid moiety | Anti-inflammatory |
| Nimesulide | Nitro group, methanesulfonamide | Analgesic/anti-inflammatory |
| Sulfamethoxazole | Isoxazole ring, sulfanilamide | Antibiotic |
Research Findings and Future Directions
While extensive research on 2-[4-(dimethylsulfamoyl)phenyl]propanoic acid is limited, its structural similarities to other biologically active compounds suggest potential therapeutic applications. Further studies are necessary to elucidate its full potential and applications in medicinal chemistry, including detailed investigations into its interactions with enzymes and other drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume